4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative featuring a 3-methoxyphenylamino substituent at position 4, a methyl group at position 6, and a carboxylic acid group at position 2. The amino group at position 4 may enhance solubility and binding affinity, while the carboxylic acid contributes to polarity and ionic interactions .
Properties
IUPAC Name |
4-(3-methoxyanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-7-15-14(8-11)16(10-17(20-15)18(21)22)19-12-4-3-5-13(9-12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCURGPIICIOWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes. These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic Acid ()
- Substituents : 4-Isopropoxyphenyl (position 2), methyl (position 6), carboxylic acid (position 4).
- Key Differences: The absence of an amino group and the isopropoxy substituent (vs. This may decrease affinity for targets requiring polar interactions, such as P-gp .
- Application: Noted for structural similarity but lacks reported biological data.
2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic Acid (6d) ()
- Substituents : 2-Methoxyphenyl (position 2), methylsulfonamido (position 3), carboxylic acid (position 4).
- This compound showed neurokinin-3 receptor antagonism, suggesting divergent biological targets compared to the amino-substituted target compound .
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid ()
- Substituents : Chlorine (position 6), 3-methylphenyl (position 2), carboxylic acid (position 4).
- Used as a research chemical, its activity profile remains uncharacterized .
Functional Group Modifications
Amino vs. Methoxy Groups
- The 3-methoxyphenylamino group in the target compound enables hydrogen bonding and π-π stacking, critical for receptor binding.
- Chlorinated Derivatives (e.g., ): Chlorine’s electronegativity enhances reactivity but may introduce toxicity risks compared to methoxy or amino groups .
Carboxylic Acid Position
Physicochemical Properties
- Solubility: The target compound’s amino group improves aqueous solubility compared to chlorinated or isopropoxy derivatives.
- Lipophilicity (LogP) : Chlorinated and isopropoxy-substituted compounds exhibit higher LogP values, favoring membrane permeability but risking off-target binding.
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